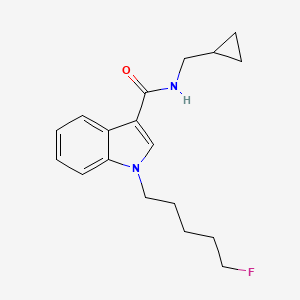
N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro CYPPICA is an analytical reference material that is structurally categorized as a synthetic cannabinoid. The structure of highly substituted pyrazoles identified as cannabimimetic designer drugs has been reported. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Applications De Recherche Scientifique
Metabolic Analysis and Characterization
A study conducted by Sobolevsky, Prasolov, and Rodchenkov (2015) focused on the in vitro metabolism of N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide, also known as 5F-APICA. This research was pivotal in identifying the metabolic pathways and products formed when this compound is subjected to human liver microsomes (HLMs). The findings indicated that the compound predominantly produces mono-, di-, and trihydroxylated metabolites, as well as N-desalkyl metabolites. Interestingly, the amide bond in this compound demonstrated resistance to metabolic cleavage, highlighting its stability under metabolic conditions (Sobolevsky, Prasolov, & Rodchenkov, 2015).
Analytical and Structural Elucidation
In another research, Qian et al. (2017) contributed significantly to the understanding of similar compounds by providing detailed analytical properties and structural elucidation. This study, though not directly focusing on N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide, provides a framework for analyzing and characterizing similar synthetic cannabinoids, which is crucial for understanding their chemical properties and potential applications (Qian, Jia, Li, Hua, & Liu, 2017).
Anticancer and Antimicrobial Properties
Gokhale, Dalimba, and Kumsi (2017) explored the synthesis of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives with a focus on their potential anticancer and antimicrobial activities. Although this research does not directly investigate N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide, it opens avenues for exploring similar indole derivatives for potential therapeutic applications in oncology and infectious diseases (Gokhale, Dalimba, & Kumsi, 2017).
Metabolic Stability and Clearance
The metabolic stability and clearance pathways of similar synthetic cannabinoids have been studied by Gandhi et al. (2015). Their research on STS-135, a compound structurally related to N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide, provides insights into the metabolic processes, including pathways like mono-, di-, or trihydroxylation and oxidative defluorination, which could be relevant for understanding the metabolism of N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (Gandhi, Wohlfarth, Zhu, Pang, Castaneto, Scheidweiler, & Huestis, 2015).
Propriétés
Nom du produit |
N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide |
|---|---|
Formule moléculaire |
C18H23FN2O |
Poids moléculaire |
302.4 |
Nom IUPAC |
N-(cyclopropylmethyl)-1-(5-fluoropentyl)indole-3-carboxamide |
InChI |
InChI=1S/C18H23FN2O/c19-10-4-1-5-11-21-13-16(15-6-2-3-7-17(15)21)18(22)20-12-14-8-9-14/h2-3,6-7,13-14H,1,4-5,8-12H2,(H,20,22) |
Clé InChI |
ZBWTXQPFLUBXFN-UHFFFAOYSA-N |
SMILES |
C1CC1CNC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |
Synonymes |
5-fluoro AMP; 5-fluoro AMP Indole |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



